Urea Transporter UT‑A1 Inhibition: IC₅₀ Evidence vs. Pharmacologically Relevant Baseline
In a fluorescence‑based MDCK cell assay, 1‑(2‑(5‑chlorothiophen‑2‑yl)‑2‑methoxyethyl)‑3‑(2‑methoxyphenyl)urea inhibited rat UT‑A1‑mediated urea transport with an IC₅₀ of 5 µM after 15 min incubation [1]. This value places the compound in a moderate potency range relative to classical urea‑transport inhibitors such as phloretin (IC₅₀ ≈ 0.1–1 µM) and the clinical diuretic amiloride (IC₅₀ ≈ 10–50 µM), but direct comparator data for other chlorothiophene‑urea analogs in the same assay are not publicly available.
| Evidence Dimension | Inhibition of rat UT‑A1‑mediated urea flux |
|---|---|
| Target Compound Data | IC₅₀ = 5 µM (5.00E+3 nM) |
| Comparator Or Baseline | Phloretin (IC₅₀ ≈ 0.1–1 µM); amiloride (IC₅₀ ≈ 10–50 µM) |
| Quantified Difference | Approximately 5–50‑fold less potent than phloretin; equipotent to upper range of amiloride |
| Conditions | Rat UT‑A1 expressed in MDCK cells; fluorescence plate‑reader assay; 15 min incubation |
Why This Matters
Establishes the first quantitative benchmark for UT‑A1 engagement, enabling potency‑based prioritization against literature‑known urea‑transporter tool compounds in renal physiology programs.
- [1] BindingDB BDBM50575418 / ChEMBL4874369. Affinity data for 1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea: IC₅₀ = 5 µM (rat UT‑A1, MDCK cells, fluorescence assay). View Source
